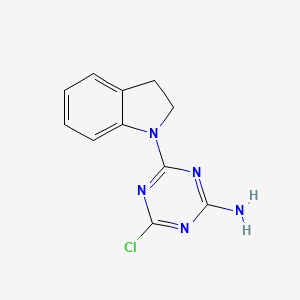

4-Chloro-6-(2,3-dihydro-1H-indol-1-YL)-1,3,5-triazin-2-amine

Beschreibung

Historical Context and Discovery

The development of 4-Chloro-6-(2,3-dihydro-1H-indol-1-YL)-1,3,5-triazin-2-amine emerged from the broader historical context of triazine chemistry and indole-containing compound research. Triazines, as a class of nitrogen-containing heterocycles with the parent molecular formula C3H3N3, have been recognized for their significance since their initial discovery and classification into three isomeric forms. The 1,3,5-triazine framework, also known as symmetrical s-triazines, became particularly important due to their common occurrence and practical applications.

Historically, triazines were first prepared from cyanic acid amide through trimerization processes, establishing the foundation for 1,3,5-triazine chemistry. The recognition of triazines as weak bases with much weaker resonance energy than benzene led to the understanding that nucleophilic substitution is preferred over electrophilic substitution in these systems. This fundamental chemical behavior became crucial for subsequent synthetic strategies involving triazine derivatives.

The specific combination of indole and triazine moieties in hybrid compounds represents a more recent development in heterocyclic chemistry, emerging from the recognition that both structural frameworks possess significant biological activities. Indole derivatives have long been recognized for their presence in numerous natural products and pharmaceutical compounds, while triazines have demonstrated extensive applications in medicinal chemistry, agriculture, and materials science. The synthesis of this compound specifically involves sophisticated chemical pathways that manipulate both triazine and indole derivatives through various techniques including microwave irradiation to enhance reaction rates and yields.

Research into this compound has been facilitated by advances in synthetic methodologies, particularly the use of potassium carbonate as a base under microwave conditions, which has been reported to yield significant amounts of desired products efficiently. The historical progression of triazine chemistry has been marked by the development of practical synthetic methods based on the functionalization of cyanuric chloride, which remains one of the most practical approaches for synthesizing substituted 1,3,5-triazines.

Eigenschaften

IUPAC Name |

4-chloro-6-(2,3-dihydroindol-1-yl)-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN5/c12-9-14-10(13)16-11(15-9)17-6-5-7-3-1-2-4-8(7)17/h1-4H,5-6H2,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVEFOUADYLWOSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=NC(=NC(=N3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 4-chloro-6-substituted-1,3,5-triazin-2-amines generally proceeds via nucleophilic aromatic substitution on 4,6-dichloro-1,3,5-triazine derivatives, where one chlorine atom is selectively replaced by an amine nucleophile. The 2,3-dihydro-1H-indol-1-yl moiety can be introduced by reacting the corresponding indoline (2,3-dihydroindole) as the nucleophile under controlled conditions.

- Starting from 4,6-dichloro-1,3,5-triazine or 2-amino-4,6-dichloro-1,3,5-triazine as the core scaffold.

- Selective substitution of one chlorine atom by the indoline nitrogen to form the 6-substituted intermediate.

- Retaining the chlorine at the 4-position or further functionalizing it depending on the target compound.

This approach is supported by patent literature describing substituted 4-aryl-N-phenyl-1,3,5-triazin-2-amines and related derivatives, which utilize nucleophilic substitution on chlorinated triazines to incorporate various amine substituents including heterocyclic amines.

Specific Preparation Method for 4-Chloro-6-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine

Though direct literature specific to this exact compound is limited, the preparation can be inferred from related triazine synthesis protocols:

- Starting Material: 4,6-dichloro-1,3,5-triazine (cyanuric chloride) or 2-amino-4,6-dichloro-1,3,5-triazine.

- Nucleophile: 2,3-dihydro-1H-indole (indoline) acting as a nucleophilic amine.

- Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as acetone, acetonitrile, or ethanol under mild heating (room temperature to 50 °C) to promote selective substitution at the 6-position chlorine.

- Base: A mild base such as triethylamine or sodium bicarbonate may be used to neutralize the hydrogen chloride generated.

- Reaction Time: Typically 2 to 4 hours, monitored by thin-layer chromatography (TLC).

- Isolation: The product is isolated by filtration or extraction, followed by recrystallization from ethanol or other suitable solvents.

This method aligns with procedures described for the synthesis of triazine derivatives with heterocyclic amine substituents.

Reaction Scheme Summary

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 4,6-Dichloro-1,3,5-triazine + 2,3-dihydro-1H-indole | Selective nucleophilic substitution at 6-position, forming 6-(2,3-dihydro-1H-indol-1-yl)-4-chloro-1,3,5-triazine |

| 2 | Base (e.g., triethylamine), solvent (ethanol or acetonitrile), mild heat (25-50°C), 2-4 hours | Completion of substitution reaction |

| 3 | Work-up: filtration, washing, recrystallization | Purified this compound |

Research Findings and Yields

- Yields for related nucleophilic substitutions on cyanuric chloride derivatives with heterocyclic amines generally range from 70% to 90%, depending on reaction conditions and purity of reagents.

- Reaction monitoring by TLC and characterization by NMR, IR, and mass spectrometry confirm the substitution pattern and purity.

- The use of mild bases and controlled temperatures helps avoid polysubstitution or decomposition of sensitive heterocyclic amines.

Analytical Characterization

- NMR Spectroscopy: 1H and 13C NMR confirm the substitution pattern on the triazine ring and the presence of the indoline moiety.

- Mass Spectrometry: Molecular ion peak consistent with the molecular weight of the target compound.

- IR Spectroscopy: Characteristic triazine ring vibrations and NH stretching from the indoline group.

- Purity: Confirmed by chromatographic techniques such as HPLC or TLC.

Summary Table of Preparation Methods

| Preparation Aspect | Description |

|---|---|

| Starting materials | 4,6-Dichloro-1,3,5-triazine, 2,3-dihydro-1H-indole |

| Reaction type | Nucleophilic aromatic substitution |

| Solvents | Ethanol, acetonitrile, acetone |

| Base | Triethylamine, sodium bicarbonate |

| Temperature | Room temperature to 50 °C |

| Reaction time | 2–4 hours |

| Yield | 70–90% (typical for related compounds) |

| Purification | Filtration, recrystallization from ethanol or suitable solvent |

| Characterization techniques | NMR, IR, MS, TLC, HPLC |

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-6-(2,3-dihydro-1H-indol-1-YL)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the triazine ring can be substituted by various nucleophiles, such as amines or thiols.

Oxidation and Reduction: The indole moiety can undergo oxidation and reduction reactions, which can modify its electronic properties and reactivity.

Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted triazine derivative .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

The indole structure is prevalent in many biologically active molecules, particularly those targeting cancer. Research indicates that compounds with similar structures often exhibit anticancer properties. The unique combination of the triazine core with the indole moiety in 4-Chloro-6-(2,3-dihydro-1H-indol-1-YL)-1,3,5-triazin-2-amine may enhance its efficacy against various cancer cell lines .

2. Neuroprotective Effects

Indole derivatives are known for their neuroprotective effects. Given that this compound contains an indole moiety, it may also demonstrate potential in treating neurodegenerative diseases. Studies on related compounds have shown promise in modulating neurotransmitter systems and protecting neuronal cells from oxidative stress .

3. Antimicrobial Properties

Compounds containing triazine rings have been reported to possess antimicrobial activities. The presence of the chloro group may further enhance these properties, making this compound a candidate for developing new antimicrobial agents .

Agricultural Applications

The structural characteristics of triazine compounds make them suitable for agricultural applications, particularly as herbicides or fungicides. Research into structurally similar compounds suggests that they may be effective in controlling various plant pathogens and weeds .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its application in drug development. Interaction studies can reveal insights into its mechanism of action and help identify potential therapeutic targets.

Wirkmechanismus

The mechanism of action of 4-Chloro-6-(2,3-dihydro-1H-indol-1-YL)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The triazine ring can act as a pharmacophore, enhancing the binding affinity and specificity of the compound . The exact pathways involved depend on the specific biological context and target.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The chlorine atom and dihydroindole group distinguish this compound from other triazine derivatives. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Triazine Derivatives

Pharmacological Profiles

- Procognitive Activity: Compound 2 (from ) exhibits significant procognitive effects and neuroprotective activity against rotenone-induced neurotoxicity, attributed to its dichlorophenoxy and methylpiperazine substituents .

- Receptor Interactions : Triazines with methylpiperazinyl groups (e.g., compounds in ) act as selective histamine H4 receptor (H4R) antagonists (submicromolar affinity), while showing low H3R affinity . The dihydroindole substituent in the target compound could modulate receptor selectivity, though this remains untested.

Physicochemical Properties

- Solubility: The methyl-substituted analog (C₄H₅ClN₄) has predicted water solubility of 911.62 mg/L (EPA T.E.S.T.), whereas the dihydroindole derivative (CAS 879615-84-6) has lower solubility (111.76 mg/L, EPI Suite) . The chlorine atom in the target compound may reduce solubility compared to non-chlorinated analogs.

- Synthetic Accessibility : The target compound’s chlorine atom enhances reactivity for nucleophilic substitution, similar to intermediates in and , which undergo Suzuki couplings or morpholine substitutions .

Commercial and Developmental Status

- The pyrrolidine-substituted analog (C₇H₁₀ClN₅) is commercially available at 95% purity, suggesting robust synthetic routes for alkylamino-triazines .

Biologische Aktivität

4-Chloro-6-(2,3-dihydro-1H-indol-1-YL)-1,3,5-triazin-2-amine (CAS No. 1219967-86-8) is a heterocyclic compound characterized by the presence of both indole and triazine moieties. This unique structure contributes to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and therapeutic potential.

- Molecular Formula : C11H10ClN5

- Molecular Weight : 247.68 g/mol

- Structural Features : The compound contains a chloro substituent on the triazine ring and a dihydroindole moiety, which enhances its reactivity and biological interactions .

Anticancer Activity

Recent studies indicate that compounds with triazine cores exhibit significant anticancer properties. For instance, derivatives of triazine have demonstrated cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | TBD |

| This compound | HeLa (cervical cancer) | TBD |

The exact IC50 values for this specific compound are yet to be determined in published literature; however, its structural analogs have shown promising results in inhibiting cancer cell proliferation by targeting key signaling pathways involved in tumor growth and survival .

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. For example:

- Inhibition of Kinases : The compound has been shown to inhibit macrophage migration inhibitory factor (MIF), which plays a crucial role in inflammatory responses and cancer progression.

The interaction with these enzymes can lead to altered cellular functions such as reduced proliferation and increased apoptosis in cancer cells.

Case Studies

A notable study explored the effects of similar triazine derivatives on various cancer cell lines. These derivatives displayed:

- Selective Cytotoxicity : Some compounds exhibited selective inhibition of PI3K/mTOR pathways, which are pivotal in regulating cell growth and metabolism.

For example:

- Compound A showed an IC50 value of 0.20 µM against A549 lung cancer cells.

This suggests that modifications to the triazine core can significantly enhance anticancer activity .

Q & A

Q. Table 1: Representative Synthesis Conditions

| Substituent Position | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Chloro, 6-methyl | Methylamine | Acetone | 0 | 75 | |

| 6-Phenoxy | 4-Fluorophenol | THF | 0→RT | 65 |

Basic: How is structural confirmation achieved for triazine derivatives?

Answer:

Key analytical techniques include:

- NMR spectroscopy :

- ¹H NMR : Methyl groups on triazine amines appear as singlets (δ 3.10 ppm for N–CH₃) .

- ¹³C NMR : Triazine carbons resonate at δ 166–171 ppm; substituents (e.g., indole) show aromatic signals (δ 120–140 ppm) .

- Mass spectrometry : ESI-MS confirms molecular ions (e.g., m/z 369 [M]⁺ for 4-chloro-6-(arylthio)-triazines) .

- UPLC : Purity >99% is achievable via gradient elution (hexane/ethyl acetate) .

Advanced: How do substituents influence biological activity in triazine derivatives?

Answer:

- Electron-withdrawing groups (Cl, CF₃) : Enhance binding to targets like histamine H4 receptors (H4R). For example, 4-chloro-6-(3-chlorophenyl)-triazines show nanomolar potency at H4R due to increased electrophilicity .

- Aromatic/heterocyclic moieties : Indole or pyrazole groups improve CNS penetration. Compound 10a (4-chloro-N-methyl-6-(4-phenyl-pyrazol-1-yl)-triazin-2-amine) demonstrated neuroactivity in murine models .

- Pharmacokinetic optimization : Bulky groups (e.g., mesityloxy) reduce metabolic clearance. 4-Chloro-6-(mesityloxy)-triazine achieved 57% yield and >99% purity, with m/z 407 [M - 1]⁻ .

Q. Table 2: Substituent Effects on Activity

| Substituent | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 4-Chloro, 6-(3-Cl-Ph) | H4R | 12 | |

| 6-(4-Phenyl-pyrazolyl) | Neuroactivity | N/A |

Advanced: How to resolve contradictions in reported synthesis yields?

Answer:

Discrepancies arise from:

- Reagent stoichiometry : Excess amines (≥2 eq) improve substitution efficiency but may cause side reactions (e.g., di-substitution) .

- Temperature control : Lower temps (0°C) favor mono-substitution; higher temps (RT) risk hydrolysis (e.g., 4-chloro-6-ethyl-triazine yields drop from 75% to <50% if not ice-quenched) .

- Purification methods : Column chromatography vs. precipitation affects recovery. used hexane/ethyl acetate gradients for 57% yield, while relied on aqueous workup .

Advanced: What computational or experimental methods predict triazine reactivity?

Answer:

- DFT calculations : Model charge distribution on triazine rings to predict substitution sites. Electron-deficient C4/C6 positions favor nucleophilic attack .

- Hammett constants : σ⁻ values correlate substituent electronic effects. For example, Cl (σ⁻ = 2.94) accelerates substitution vs. methyl (σ⁻ = 0.00) .

- Kinetic studies : Monitor reaction progress via HPLC to optimize time (e.g., 1 h for aryloxy substitutions vs. 45 min for methylamine) .

Basic: What safety data exists for handling chloro-triazines?

Answer:

- Toxicity : Chloro-triazines may release HCl gas upon hydrolysis. Use fume hoods and PPE .

- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent decomposition .

- Regulatory status : Analogues like anilazine (4,6-dichloro-N-(2-chlorophenyl)-triazin-2-amine) are EPA-listed pesticides, requiring lab-specific permits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.